molecular formula C21H28KN7O17P3 B1448223 NADP monopotassium salt CAS No. 68141-45-7

NADP monopotassium salt

Cat. No.: B1448223
CAS No.: 68141-45-7
M. Wt: 782.5 g/mol
InChI Key: WSTVOTOFMQERCI-QYZPTAICSA-N
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Description

Nicotinamide adenine dinucleotide phosphate monopotassium salt is a vital coenzyme in cellular metabolism. It plays a crucial role in redox reactions, acting as an electron carrier in various biochemical pathways. This compound is essential for the synthesis of lipids, fatty acids, and nucleic acids, and it is involved in the Calvin cycle and other anabolic reactions .

Mechanism of Action

Target of Action

NADP monopotassium salt, also known as Nicotinamide adenine dinucleotide phosphate, is a crucial coenzyme in the cell . It primarily targets enzymes involved in anabolic reactions, such as those in the Calvin cycle and lipid and nucleic acid syntheses . These enzymes require this compound as a reducing agent .

Mode of Action

This compound interacts with its targets by acting as an electron donor . It provides the reducing power that drives numerous anabolic reactions . Each molecule of this compound can acquire two electrons; that is, it can be reduced by two electrons . Only one proton accompanies the reduction .

Biochemical Pathways

This compound is involved in various biochemical pathways. It participates in many redox reactions in cells, including those in glycolysis and most of those in the citric acid cycle of cellular respiration . This compound is also the reducing agent produced by the light reactions of photosynthesis and is consumed in the Calvin cycle of photosynthesis . It is used in many other anabolic reactions in both plants and animals .

Pharmacokinetics

It is known that this compound can be used as a cofactor in a variety of diagnostic tests, such as for the determination of glucose and creatine kinase .

Result of Action

The action of this compound results in various molecular and cellular effects. It provides the reducing power that drives numerous anabolic reactions, including those responsible for the biosynthesis of all major cell components and many products in biotechnology . It also plays a crucial role in energy production .

Biochemical Analysis

Biochemical Properties

NADP monopotassium salt is involved in several biochemical reactions, primarily as a cofactor for dehydrogenases. For instance, it is a key player in the pentose phosphate pathway, where it interacts with glucose-6-phosphate dehydrogenase. This interaction is crucial for the production of NADPH, which is necessary for reductive biosynthesis and antioxidant defense . Additionally, this compound interacts with malic enzyme, which catalyzes the oxidative decarboxylation of malate to pyruvate, generating NADPH in the process .

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and metabolism. It is vital for maintaining the redox balance within cells by providing NADPH, which is used in biosynthetic reactions and for detoxifying reactive oxygen species. This compound also affects cell signaling pathways, such as those involving nitric oxide synthase, which relies on NADPH for the production of nitric oxide, a critical signaling molecule .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role as a cofactor in enzymatic reactions. It binds to specific enzymes, facilitating the transfer of electrons in redox reactions. For example, in the pentose phosphate pathway, this compound binds to glucose-6-phosphate dehydrogenase, enabling the enzyme to catalyze the oxidation of glucose-6-phosphate and the reduction of NADP+ to NADPH . This process is essential for generating the reducing power needed for various biosynthetic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable when stored at -15 to -25°C, maintaining its activity for up to 12 months . Prolonged exposure to higher temperatures or light can lead to degradation, reducing its effectiveness in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in maintaining redox balance and supporting anabolic reactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, it supports normal cellular functions by providing the necessary reducing power for biosynthetic reactions. At high doses, it can lead to an imbalance in redox homeostasis, potentially causing oxidative stress and cellular damage . Studies have shown that there is a threshold beyond which the beneficial effects of this compound diminish, and adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the pentose phosphate pathway and the malic enzyme pathway. In the pentose phosphate pathway, it interacts with glucose-6-phosphate dehydrogenase to produce NADPH, which is essential for reductive biosynthesis and antioxidant defense . In the malic enzyme pathway, this compound is a cofactor for malic enzyme, facilitating the conversion of malate to pyruvate and generating NADPH in the process .

Transport and Distribution

Within cells, this compound is transported and distributed by specific transporters and binding proteins. These transporters ensure that the compound reaches the necessary cellular compartments where it can participate in biochemical reactions. For example, this compound is transported into the mitochondria, where it plays a role in maintaining the redox balance and supporting energy production .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and peroxisomes. Its activity and function can be influenced by its localization, as different compartments have distinct metabolic needs. For instance, in the mitochondria, this compound is crucial for maintaining the redox balance and supporting the production of ATP through oxidative phosphorylation . Targeting signals and post-translational modifications help direct this compound to specific compartments, ensuring its proper function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nicotinamide adenine dinucleotide phosphate monopotassium salt can be synthesized through enzymatic reactions involving nicotinamide adenine dinucleotide and adenosine triphosphate. The process typically involves the phosphorylation of nicotinamide adenine dinucleotide by nicotinamide adenine dinucleotide kinase, resulting in the formation of nicotinamide adenine dinucleotide phosphate .

Industrial Production Methods

Industrial production of nicotinamide adenine dinucleotide phosphate monopotassium salt often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzymes required for the synthesis of nicotinamide adenine dinucleotide phosphate. The compound is then extracted and purified from the microbial biomass .

Scientific Research Applications

Nicotinamide adenine dinucleotide phosphate monopotassium salt has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nicotinamide adenine dinucleotide phosphate monopotassium salt is unique due to its role in anabolic reactions and its involvement in the Calvin cycle. Its ability to act as a reducing agent in biosynthetic pathways distinguishes it from other similar compounds .

Properties

CAS No.

68141-45-7

Molecular Formula

C21H28KN7O17P3

Molecular Weight

782.5 g/mol

IUPAC Name

potassium;[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C21H28N7O17P3.K/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1

InChI Key

WSTVOTOFMQERCI-QYZPTAICSA-N

SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[K+]

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[K]

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[K]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NADP monopotassium salt
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Reactant of Route 3
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Reactant of Route 4
NADP monopotassium salt
Reactant of Route 5
NADP monopotassium salt
Reactant of Route 6
NADP monopotassium salt

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